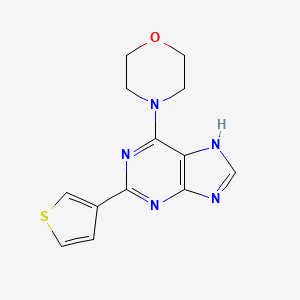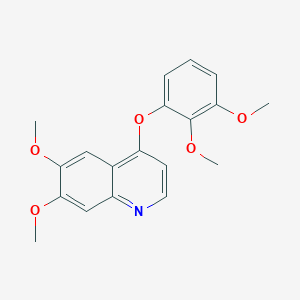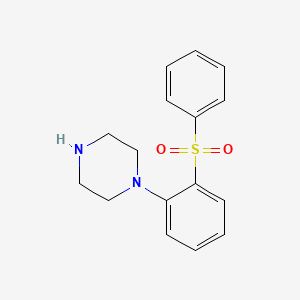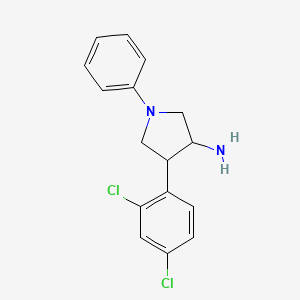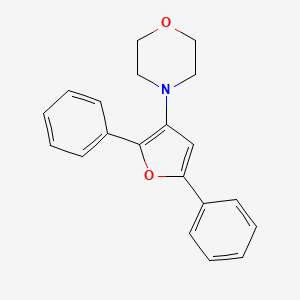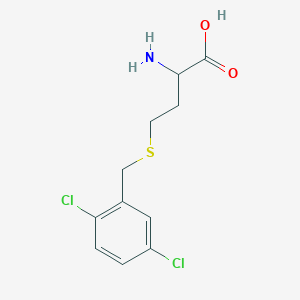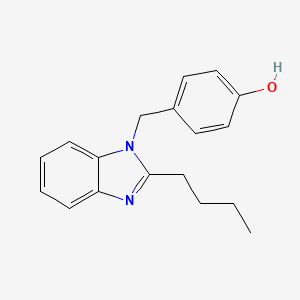
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a butyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol typically involves the reaction of 2-butylbenzimidazole with a phenol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzimidazole ring can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as hypertension and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and leading to vasodilation and reduced blood pressure.
Comparación Con Compuestos Similares
4-(2-Butyl-benzoimidazol-1-ylmethyl)-phenol can be compared with other benzimidazole derivatives, such as:
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-nitro-benzoic acid: This compound has a nitro group instead of a phenol group, which can significantly alter its chemical and biological properties.
4-(2-Butyl-benzoimidazol-1-ylmethyl)-3-methoxy-benzoic acid:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
4-[(2-butylbenzimidazol-1-yl)methyl]phenol |
InChI |
InChI=1S/C18H20N2O/c1-2-3-8-18-19-16-6-4-5-7-17(16)20(18)13-14-9-11-15(21)12-10-14/h4-7,9-12,21H,2-3,8,13H2,1H3 |
Clave InChI |
SSRIUMAFZMGUFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




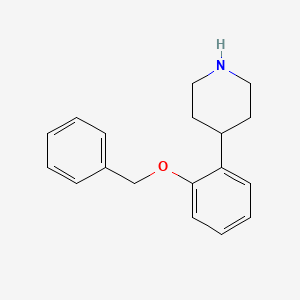
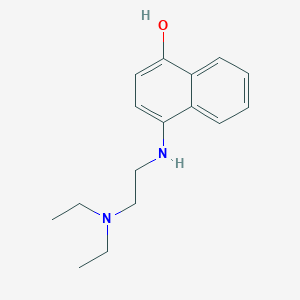

![4-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10843295.png)

